(2E)-N-(diphenylmethyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide

Lipophilicity CNS drug-likeness Membrane permeability

(2E)-N-(diphenylmethyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide is a synthetic trans-cinnamamide derivative that combines a 3,4,5-trimethoxyphenyl pharmacophore with a bulky diphenylmethyl (benzhydryl) amide substituent. The compound belongs to the broader class of 3,4,5-trimethoxyphenyl acrylamides, which have been investigated as antinarcotic agents via 5-HT1A receptor binding, neuroprotective agents against glutamate-induced toxicity, radical scavengers, and anticancer leads.

Molecular Formula C25H25NO4
Molecular Weight 403.5 g/mol
Cat. No. B3584827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-N-(diphenylmethyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
Molecular FormulaC25H25NO4
Molecular Weight403.5 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C=CC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C25H25NO4/c1-28-21-16-18(17-22(29-2)25(21)30-3)14-15-23(27)26-24(19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-17,24H,1-3H3,(H,26,27)/b15-14+
InChIKeyHEZDVPPPMDUKFM-CCEZHUSRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Diphenylmethyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide | Physicochemical & Class Profile for Research Sourcing


(2E)-N-(diphenylmethyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide is a synthetic trans-cinnamamide derivative that combines a 3,4,5-trimethoxyphenyl pharmacophore with a bulky diphenylmethyl (benzhydryl) amide substituent . The compound belongs to the broader class of 3,4,5-trimethoxyphenyl acrylamides, which have been investigated as antinarcotic agents via 5-HT1A receptor binding, neuroprotective agents against glutamate-induced toxicity, radical scavengers, and anticancer leads [1][2]. The diphenylmethyl group confers a distinctive physicochemical signature—elevated lipophilicity (logP 4.38), moderate polar surface area (PSA 46.5 Ų), and a molecular weight of 403.48 Da—that differentiates it from simpler N-alkyl or N-aryl analogs in procurement decisions .

Why N-(Diphenylmethyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide Cannot Be Substituted by Generic Trimethoxycinnamamides


The diphenylmethyl substituent on the amide nitrogen of this compound is not a conservative modification. Compared to the unsubstituted primary amide Cintriamide (logP ~0.80–1.91, PSA 70.80 Ų) or the N-allyl analog (IC50 5.9 μM at 5-HT1A), this compound exhibits a logP shift of approximately +3.5 and +2.5 log units, respectively, while reducing PSA by ~24 Ų [1][2]. These differences fall well outside the range considered bioisosteric. The elevated logP (4.38) predicts substantially higher membrane partitioning and potential CNS penetration compared to polar N-alkyl congeners, while the reduced PSA (46.5 Ų) falls within the favorable range for blood–brain barrier permeation . Substituting this compound with a generic trimethoxycinnamamide of lower lipophilicity would alter tissue distribution, receptor occupancy kinetics, and metabolic clearance pathways in any experimental system where lipophilicity-driven pharmacology is operative.

Quantitative Differentiation Evidence for N-(Diphenylmethyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide Versus Closest Analogs


Lipophilicity (logP) Differentiation: Diphenylmethyl vs. Unsubstituted Amide (Cintriamide)

The target compound exhibits a computed logP of 4.38, representing a >3.5-log-unit increase in lipophilicity over the unsubstituted primary amide Cintriamide (Cintramide; CAS 5588-21-6), which has a reported logP of 0.80–1.91 depending on the computational method [1]. This magnitude of difference indicates that the diphenylmethyl compound will partition approximately 3,000–5,000 times more favorably into lipid phases than Cintriamide, profoundly altering its pharmacokinetic behavior and receptor-access profile .

Lipophilicity CNS drug-likeness Membrane permeability

Polar Surface Area (PSA): Diphenylmethyl Compound vs. Primary Amide and Alkynyl Analog

The target compound has a topological polar surface area (PSA) of 46.50 Ų, which is approximately 24.3 Ų lower than Cintriamide (PSA 70.80 Ų) and approximately 7.0 Ų lower than A 25794 (PSA ~53.5 Ų) [1]. A PSA below 60–70 Ų is generally considered favorable for passive blood–brain barrier permeation; the target compound sits well within this range while comparators approach or exceed the threshold .

Blood–brain barrier permeability Oral bioavailability PSA

Molecular Weight and Hydrogen Bonding Profile vs. Key Comparator A 25794

The target compound has a molecular weight of 403.48 Da, which is 100.12 Da higher than A 25794 (303.36 Da) and 166.23 Da higher than Cintriamide (237.25 Da) [1]. The diphenylmethyl compound retains the same hydrogen bond donor count (1) and a similar acceptor count (5 vs. 4 for A 25794), meaning the increased molecular weight is conferred entirely by the hydrophobic diphenylmethyl moiety rather than additional polar functionality. This shifts the compound further toward 'lipid-like' property space without increasing hydrogen bonding capacity.

Molecular weight Drug-likeness Hydrogen bonding

Aqueous Solubility (logSw) and Formulation Considerations vs. Class Baseline

The target compound has a computed logSw of -4.435, corresponding to an estimated aqueous solubility of approximately 14.8 μM (5.97 μg/mL), which is ~1.1–1.4 log units lower (10–25-fold less soluble) than the class baseline for simpler trimethoxycinnamamides such as Cintriamide (logS ~ -3.1 to -3.4) and A 25794 (logS ~ -3.6) [1][2]. This reduced solubility is a direct consequence of the highly lipophilic diphenylmethyl substituent.

Aqueous solubility Formulation logSw

Class-Level 5-HT1A Receptor Engagement Potential and Antinarcotic Activity in the Trimethoxycinnamamide Series

Although direct 5-HT1A binding data for the target diphenylmethyl compound are not publicly available, class-level evidence from Jung et al. (2010) demonstrates that N-alkyl 3,4,5-trimethoxyphenyl acrylamides (compounds 1d–f) exhibit strong inhibitory effects on naloxone-precipitated morphine withdrawal jumping in mice, with compound 1f (N-decyl analog) showing an IC50 of 2.1 μM at recombinant human 5-HT1A receptors [1][2]. In a separate series, Jung et al. (2013) showed that trans-3,4,5-trimethoxycinnamamides 10a–e significantly attenuated jumping frequencies in morphine-dependent mice at 20 mg/kg i.p. [3]. The N-decyl analog (1f), which bears the most lipophilic substituent in the series, showed the highest 5-HT1A affinity (IC50 2.1 μM), supporting a general trend that increased amide substituent lipophilicity correlates with enhanced receptor binding in this chemotype [1]. By extrapolation, the diphenylmethyl compound—with significantly greater lipophilicity (logP 4.38) than the N-decyl analog (estimated logP ~5.5 for N-decyl but with different structural character)—occupies a distinct region of lipophilicity space that may confer differentiated 5-HT1A binding kinetics.

5-HT1A receptor Antinarcotic activity Morphine withdrawal

Class-Level Neuroprotective Activity in Glutamate-Induced Excitotoxicity Model

No direct neuroprotection data are published for the target compound. However, structurally related trans-3,4,5-trimethoxycinnamamides (10a, 10d, 10e) demonstrated significant neuroprotective activity in glutamate-induced primary cortical neuronal cells at low micromolar concentrations (5–20 μM) as measured by LDH release [1]. Compounds 10a–e also showed concentration-dependent DPPH radical scavenging activity (>20% scavenging at 1 mM), with piperazine-based dimers exhibiting higher activity than morpholine-based analogs [1]. The target diphenylmethyl compound, with its distinct N-substitution pattern, represents a structural departure from the N-hydroxyethyl and N-piperazine variants tested, and its neuroprotective profile remains to be empirically determined.

Neuroprotection Glutamate toxicity Primary cortical neurons

Recommended Research and Procurement Application Scenarios for N-(Diphenylmethyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide


CNS Drug Discovery: 5-HT1A Receptor Ligand Screening and Antinarcotic SAR Studies

The compound is best positioned as a probe molecule for exploring the lipophilicity tolerance of the 5-HT1A receptor binding pocket within the trimethoxycinnamamide chemotype. Its logP of 4.38 places it in a lipophilicity range distinct from previously characterized N-alkyl analogs (e.g., N-decyl 1f with IC50 2.1 μM at 5-HT1A), enabling structure–activity relationship expansion. Researchers investigating antinarcotic or antidepressant mechanisms via serotonergic pathways can use this compound alongside lower-logP comparators (Cintriamide, A 25794) to map the relationship between amide substituent lipophilicity and receptor binding affinity [1].

Blood–Brain Barrier Permeability Studies Using Physicochemically Differentiated Cinnamamides

With a PSA of 46.5 Ų (below the 60–70 Ų BBB threshold) and an optimal hydrogen bonding profile (1 HBD, 5 HBA), this compound is suitable for in vitro and in vivo blood–brain barrier permeability studies (e.g., PAMPA-BBB, MDCK-MDR1, or in situ brain perfusion). Its PSA, approximately 24 Ų lower than Cintriamide and 7 Ų lower than A 25794, allows researchers to use it as a high-permeability reference point in a cinnamamide permeability series for calibrating computational BBB prediction models [2].

Neuroprotection Screening in Glutamate Excitotoxicity and Oxidative Stress Models

Based on the demonstrated neuroprotective activity of structurally related trans-3,4,5-trimethoxycinnamamides (10a–e) at 5–20 μM in glutamate-challenged cortical neurons, this compound can be screened in analogous primary neuronal or SH-SY5Y cell models. Its elevated lipophilicity may enhance neuronal membrane partitioning relative to the N-hydroxyethyl and N-piperazine analogs previously reported, potentially translating to differentiated potency or intracellular retention profiles [3].

Chemical Biology Tool for Mapping Hydrophobic Binding Pockets in Trimethoxyphenyl-Recognizing Targets

The 3,4,5-trimethoxyphenyl moiety is a recognized pharmacophore for tubulin colchicine-site binding, COX-2 inhibition, and various kinase targets. The diphenylmethyl derivative, with its substantially increased hydrophobic surface area (MW 403.48 vs. 237–303 Da for simpler analogs), can serve as a probe to test whether adjacent hydrophobic sub-pockets exist in trimethoxyphenyl-targeting proteins, potentially guiding fragment-based or structure-based drug design campaigns .

Quote Request

Request a Quote for (2E)-N-(diphenylmethyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.